molecular formula C17H19F4N5 B2878138 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339105-15-6

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Katalognummer: B2878138
CAS-Nummer: 339105-15-6
Molekulargewicht: 369.368
InChI-Schlüssel: FAJRAZPAPWLECA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, a dimethylamino group, and a trifluoromethyl group

Wirkmechanismus

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs. It is more selective to ENT2 than to ENT1 . The compound interacts with its targets and reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

The compound affects the nucleoside transport pathway. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and regulation of adenosine function .

Result of Action

The compound’s action results in a decrease in uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various downstream effects depending on the specific cellular context.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can also be employed to construct the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis techniques. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or pyrimidines.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of receptor binding and signal transduction.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an antipsychotic agent.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

  • Piperazine derivatives

  • Fluorophenyl compounds

  • Trifluoromethylated pyrimidines

Uniqueness: 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to interact with multiple receptors and pathways makes it a versatile tool in scientific research and potential therapeutic applications.

Biologische Aktivität

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine , commonly referred to as Compound A , has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its molecular structure, mechanism of action, and relevant case studies.

Molecular Details

  • CAS Number : 339105-15-6
  • Molecular Formula : C17_{17}H19_{19}F4_{4}N5_{5}
  • Molar Mass : 369.36 g/mol

The structure of Compound A features a pyrimidine core with a trifluoromethyl group and a piperazine moiety substituted with a fluorophenyl group, contributing to its unique biological profile.

Compound A has been investigated for its interactions with various biological targets, including:

  • Dopamine Receptors : Its piperazine structure allows it to function as a dopamine receptor antagonist, potentially influencing neurological pathways associated with mood and behavior.
  • Tyrosinase Inhibition : Recent studies have shown that derivatives of compounds with similar structures exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests that Compound A may also have applications in dermatological treatments aimed at hyperpigmentation .

Antimelanogenic Effects

A study evaluated the antimelanogenic properties of related compounds containing the 4-fluorobenzylpiperazine fragment. The derivatives demonstrated competitive inhibition against Agaricus bisporus tyrosinase, showing no cytotoxicity while effectively reducing melanin synthesis in B16F10 cells . This indicates the potential for Compound A in cosmetic formulations aimed at skin lightening.

Anti-Tubercular Activity

In research focused on anti-tubercular agents, structural analogs of pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with similar frameworks exhibited IC50_{50} values ranging from 1.35 to 2.18 μM, indicating promising activity against this pathogen . While specific data on Compound A's efficacy against tuberculosis is limited, its structural similarities suggest potential for further exploration.

Table of Biological Activities

Activity TypeTargetIC50_{50} Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus tyrosinaseNot specified
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18
Dopamine Receptor AntagonismVarious receptorsNot specifiedGeneral knowledge

Additional Research Insights

Recent literature reviews have highlighted the therapeutic potential of pyrimidine derivatives in various diseases, including cancer and infectious diseases. The unique trifluoromethyl group in Compound A may enhance its bioavailability and receptor binding affinity, warranting further investigation into its pharmacokinetic properties .

Eigenschaften

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F4N5/c1-24(2)16-22-14(17(19,20)21)11-15(23-16)26-9-7-25(8-10-26)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJRAZPAPWLECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.